Product packaging for Ethylene glycol distearate(Cat. No.:CAS No. 627-83-8)

Ethylene glycol distearate

Cat. No.: B020381
CAS No.: 627-83-8
M. Wt: 595.0 g/mol
InChI Key: FPVVYTCTZKCSOJ-UHFFFAOYSA-N
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Description

Ethylene Glycol Distearate (EGDS), with the chemical name ethane-1,2-diyl dioctadecanoate and CAS number 627-83-8, is a diester compound synthesized from stearic acid and ethylene glycol. This white to cream-colored waxy solid (C 38 H 74 O 4 , MW: 594.99 g/mol) is characterized by a melting point between 65–73 °C and is nearly insoluble in water but soluble in various organic solvents. Its primary research value lies in its multifunctional behavior as a surfactant, opacifier, and pearlizing agent. Key Research Applications & Value: Mechanistic Studies of Pearlescence: EGDS is a model compound for investigating the mechanism of pearlizing and opacifying effects. When incorporated into a formulation and subjected to a controlled heat-cool cycle, it crystallizes upon cooling to form microscopic, anisotropic platelets. These crystals refract and scatter light, producing the characteristic pearlescent shimmer. Research can focus on optimizing crystallization conditions, surfactant interactions on crystal morphology, and the relationship between platelet structure and visual intensity . Novel Phase Change Materials (PCMs) for Energy Storage: EGDS has been identified as a promising organic PCM for latent heat thermal energy storage (LHTES) applications. It exhibits a suitable phase transition temperature and high latent heat capacity, making it a candidate for storing and releasing thermal energy in regulated systems. Its structural and thermal stability over repeated melting-freezing cycles is a critical area of scientific inquiry . Emulsion and Formulation Science: As a low-HLB (5-6) emulsifier and emulsion stabilizer, EGDS is valuable for creating and studying oil-in-water (O/W) and water-in-oil (W/O) systems. Researchers utilize it to explore emulsion stability, rheology modification, and the formation of stable crystalline networks within a continuous phase . Materials and Polymer Processing: In polymer science, EGDS acts as an internal lubricant. Its addition to thermoplastics like PVC can enhance processing by reducing melt viscosity and friction during extrusion and molding operations, providing a research tool for improving material flow and final product properties . Specialized Microscopy: Due to its specific physical properties, EGDS is employed as an embedding agent in microscopy for sample preparation and analysis . NOTE: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal care applications. It is not for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H74O4 B020381 Ethylene glycol distearate CAS No. 627-83-8

Properties

IUPAC Name

2-octadecanoyloxyethyl octadecanoate
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InChI

InChI=1S/C38H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3
Source PubChem
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InChI Key

FPVVYTCTZKCSOJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C38H74O4
Source PubChem
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Related CAS

9005-08-7
Record name Polyethylene glycol distearate
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DSSTOX Substance ID

DTXSID6027260
Record name Octadecanoic acid, 1,2-ethanediyl ester
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Molecular Weight

595.0 g/mol
Source PubChem
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Physical Description

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Solid
Record name Octadecanoic acid, 1,1'-(1,2-ethanediyl) ester
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Record name Ethylene glycol distearate
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CAS No.

627-83-8
Record name Glycol distearate
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Record name Glycol distearate [USAN]
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Record name Glycol distearate
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Record name Octadecanoic acid, 1,1'-(1,2-ethanediyl) ester
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Record name Ethylene distearate
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Record name GLYCOL DISTEARATE
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Melting Point

79 °C
Record name Ethylene glycol distearate
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Advanced Synthesis Methodologies of Ethylene Glycol Distearate

Esterification Reactions for EGDS Production

The direct esterification of stearic acid with ethylene (B1197577) glycol is a fundamental method for EGDS synthesis. atamanchemicals.com This process typically involves heating the two reactants, often in the presence of a catalyst, to form the diester. yeserchem.com The theoretical molar ratio for the reaction is 2:1 of stearic acid to ethylene glycol. google.com

To enhance the reaction rate and yield, catalysts are frequently employed. Studies have explored using aromatic sulphonic acids, such as p-toluenesulfonic acid and naphthalene-β-sulphonic acid, which can lower the required reaction temperature from over 180°C to a range of 140-160°C. google.comrsc.org The removal of water, a byproduct of the reaction, is crucial for driving the chemical equilibrium towards the formation of the diester. One method to achieve this is by using a solvent like toluene, which forms an azeotrope with water, facilitating its removal. google.com Research has also investigated the use of phenol (B47542) as a solvent, which has been shown to improve the yield of the monoester derivative under certain conditions. rsc.org

The molar ratio of the reactants significantly influences the final product composition, determining the relative amounts of ethylene glycol monostearate (EGMS) and ethylene glycol distearate (EGDS). tanta.edu.eg An excess of ethylene glycol tends to favor the formation of the monoester. tanta.edu.eg

Table 1: Research Findings on Direct Esterification of Ethylene Glycol and Stearic Acid

Catalyst Solvent Molar Ratio (Stearic Acid:Ethylene Glycol) Temperature (°C) Reaction Time (hours) Yield/Conversion Reference
p-Toluenesulfonic acid Toluene 2.1:1 110-120 2-8 80-85% google.com
Naphthalene-β-sulphonic acid None Not Specified 140-160 Not Specified Not Specified rsc.org
None None 1:9 140 Not Specified 77.8% (Monoester) tanta.edu.eg

Enzymatic synthesis presents a green alternative to conventional chemical methods, utilizing lipases as biocatalysts. This approach offers high selectivity and operates under milder reaction conditions. Research has demonstrated the feasibility of producing ethylene glycol diesters through enzymatic routes, often from renewable sources like used cooking oils. researchgate.net

One study detailed the successful synthesis of ethylene glycol diesters via a two-step hydroesterification process. researchgate.net Initially, used soybean cooking oil was hydrolyzed to produce free fatty acids (FFAs). Subsequently, these FFAs were esterified with ethylene glycol using a low-cost liquid lipase (B570770), Eversa® Transform 2.0, which was immobilized on polystyrene-divinylbenzene beads to enhance its catalytic activity. researchgate.net The immobilization was a key step in improving the enzyme's performance. researchgate.net

Optimization of the reaction parameters revealed that near-complete conversion of the alcohol could be achieved in just 40 minutes under specific conditions. researchgate.net The reusability of the biocatalyst is a significant advantage of this method, with studies showing that the immobilized enzyme retained a substantial portion of its activity over several successive reaction batches. researchgate.net The use of lipases from sources like Candida rugosa and Thermomyces lanuginosus has been prominent in this field. researchgate.net

Table 2: Research Findings on Enzymatic Synthesis of Ethylene Glycol Esters

Lipase Source Support/Form Reactants Molar Ratio (Alcohol:FFA) Temperature (°C) Reaction Time Conversion Reference
Thermomyces lanuginosus (Eversa® Transform 2.0) Immobilized on Polystyrene-divinylbenzene Ethylene Glycol & FFAs from used soybean oil 1:3 65 40 min ~100% (OH conversion) researchgate.net
Candida antarctica (NS 88011) Immobilized Ethylene Glycol & Oleic Acid 2:1 70 32 hours 99% unife.it

To reduce the environmental impact and simplify product purification, solvent-free esterification processes have been developed. These methods eliminate the need for organic solvents, which can be toxic and pose recovery challenges. google.com

One approach involves conducting the direct esterification of stearic acid and ethylene glycol at high temperatures in the presence of a solid acid catalyst. google.com A patented method describes heating the reactants to a temperature range of 230-260°C for 2 to 4 hours. This process, performed at ordinary pressure, can achieve an acid conversion rate of over 97% without the need for a water entrainer. google.com The use of a high-performance solid acid catalyst on a silica (B1680970) gel support ensures the esterification is comparatively complete. google.com

Enzymatic synthesis can also be performed under solvent-free conditions. acs.org In some cases, a deep eutectic solvent (DES) formed by the substrates themselves can act as the reaction medium, eliminating the need for any additional solvent. nih.gov Studies on the enzymatic production of similar esters, like ethylene glycol oleate (B1233923), have successfully demonstrated high conversion rates (99%) in solvent-free systems using commercial immobilized lipases. unife.it These green chemistry approaches are promising for industrial-scale applications due to their efficiency and reduced environmental footprint. mendeley.com

Microwave-assisted synthesis is an advanced methodology that significantly accelerates chemical reactions. anton-paar.comnumberanalytics.com Compared to conventional heating, which can take several hours, microwave irradiation can drastically reduce reaction times to mere minutes while achieving high product yields. researchgate.netajrconline.org

A key study on the synthesis of EGDS employed microwave irradiation in a solvent-free system with a solid acid catalyst. researchgate.net This research demonstrated that a 97% conversion of stearic acid could be obtained in just 10 minutes. researchgate.net This represents a substantial intensification of the process compared to the 4-6 hours required with conventional heating methods. researchgate.net The rapid and efficient internal heating provided by microwaves is a primary advantage. anton-paar.com

The optimization of microwave-assisted synthesis involves several parameters, including microwave power, reaction time, catalyst type, and catalyst loading. researchgate.net Research into the microwave-assisted enzymatic production of similar esters has also shown significant acceleration, for instance, reducing the reaction time for polyethylene (B3416737) glycol stearate (B1226849) synthesis from 360 to 70 minutes. acs.org This technology offers a faster, safer, and more energy-efficient route for ester production. ajrconline.orgnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of EGDS

Synthesis Method Heating Method System Reaction Time Acid Conversion Reference
Conventional Esterification Oil Bath Solvent-Free 4-6 hours Not Specified researchgate.net
Microwave-Assisted Esterification Microwave Irradiation Solvent-Free 10 minutes 97% researchgate.net

Solvent-Free Esterification Processes

Alternative Synthesis Pathways for EGDS

Besides direct esterification, other chemical reactions can be employed to produce this compound.

An alternative pathway for the production of EGDS is the reaction of stearic acid with ethylene oxide. atamanchemicals.comatamankimya.comspecialchem.com This method is cited in chemical literature as a viable synthesis route. atamanchemicals.com However, this process is generally considered less common than direct esterification, partly due to safety and regulatory concerns associated with the handling of ethylene oxide. yeserchem.com Detailed research findings and specific reaction conditions for this pathway are not as widely documented as those for esterification methods.

Catalysis in EGDS Synthesis

Homogeneous Acid Catalysis (e.g., Sulfuric Acid)

Traditional synthesis of EGDS often employs strong mineral acids, such as sulfuric acid, as homogeneous catalysts. researchgate.nettiiips.com These catalysts are effective in protonating the carbonyl oxygen of stearic acid, thereby increasing its electrophilicity and promoting nucleophilic attack by ethylene glycol.

Key Research Findings:

Sulfuric acid, typically used in concentrations of 0.05–0.5% by weight of ethylene glycol, can achieve yields exceeding 75% under reflux conditions.

The reaction is generally carried out at elevated temperatures, often between 150°C and 210°C, to drive the reaction forward and remove the water byproduct. zhishangchemical.com

A significant drawback of using sulfuric acid is its corrosive nature, which can lead to equipment degradation and the formation of colored impurities, necessitating further purification steps. google.comresearchgate.net The process also generates acidic waste streams that require neutralization, adding to the environmental burden. google.com

Interactive Data Table: Homogeneous Acid Catalysis Parameters
ParameterValueReference
CatalystSulfuric Acid researchgate.nettiiips.com
Catalyst Concentration0.05-0.5% w/w of ethylene glycol
Temperature150-210 °C zhishangchemical.com
Reported Yield>75%

Heterogeneous Acid Catalysis (e.g., Solid Acid Catalysts)

To overcome the disadvantages associated with homogeneous catalysts, research has shifted towards the use of solid acid catalysts. These materials offer several advantages, including ease of separation from the reaction mixture, reduced corrosion, and potential for regeneration and reuse. researchgate.net

Key Research Findings:

Various solid acid catalysts have been investigated for EGDS synthesis, including zeolites, sulfated zirconia, and ion-exchange resins like Amberlyst-15. researchgate.netresearchgate.net

In a comparative study, calcined Zn-Mg-Al was found to be a highly effective catalyst, achieving a 95.4% conversion of lauric acid (a similar fatty acid) in a related reaction, significantly higher than Amberlyst-15 (31.6%) and tin (II) oxalate (B1200264) (65.4%). researchgate.net

A patent describes a method for synthesizing EGDS using a solid acid catalyst at a concentration of 1-5% by weight of stearic acid, achieving an acid conversion rate of over 97%. google.com

Microwave-assisted synthesis using a solid acid catalyst has been shown to dramatically reduce reaction times, achieving 97% conversion of stearic acid in just 10 minutes, compared to 4-6 hours with conventional heating. researchgate.net

Interactive Data Table: Comparison of Heterogeneous Catalysts
CatalystConversion RateReference
Calcined Zn-Mg-Al95.4% (for lauric acid) researchgate.net
Tin (II) oxalate65.4% (for lauric acid) researchgate.net
Amberlyst-1531.6% (for lauric acid) researchgate.net
Generic Solid Acid>97% (for stearic acid) google.com

Biocatalysis using Lipases

Enzymatic synthesis using lipases presents a green and highly specific alternative to conventional chemical catalysis. Lipases can catalyze the esterification reaction under milder conditions, often leading to higher purity products with fewer byproducts. akjournals.com

Key Research Findings:

Commercial immobilized lipases have been successfully used for the solvent-free synthesis of ethylene glycol monostearate (EGMS), a related compound, achieving nearly 100% conversion under optimized conditions. vulcanchem.comacs.org The principles are directly applicable to EGDS synthesis.

Immobilized lipases offer the significant advantage of reusability. Studies have shown that these biocatalysts can be reused for multiple cycles with satisfactory conversion rates, which is crucial for economic viability. vulcanchem.comresearchgate.net

The use of whole-cell biocatalysts, such as mycelium-bound lipases from Rhizopus oryzae, has also been explored for the synthesis of emollient esters, including ethylene glycol stearate. scielo.br

Optimization of Synthesis Parameters for EGDS Production

Optimizing reaction parameters is critical for maximizing the yield and purity of EGDS while minimizing reaction time and energy consumption. Key parameters include temperature, reaction time, and the molar ratio of reactants.

Temperature and Reaction Time Optimization

Temperature and reaction time are interdependent parameters that significantly affect the rate of esterification and the potential for side reactions.

Key Research Findings:

In conventional synthesis using acid catalysts, temperatures are typically high, ranging from 140°C to 260°C. google.com A patented method specifies an optimal temperature range of 230-260°C for a reaction time of 2-4 hours to achieve a high conversion rate while avoiding product darkening from oxidation. google.com

For lipase-catalyzed synthesis, optimal temperatures are significantly lower. For the synthesis of a similar ester, polyethylene glycol stearate, the optimal temperature was found to be 70°C, achieving a high conversion of 86.98% in 6 hours. researchgate.net

Microwave-assisted synthesis with a solid acid catalyst has demonstrated the ability to achieve 97% conversion in just 10 minutes, showcasing a significant intensification of the process. researchgate.net

Interactive Data Table: Temperature and Time Optimization
Catalytic SystemOptimal TemperatureOptimal TimeConversion/YieldReference
Solid Acid (Conventional)230-260 °C2-4 hours>97% conversion google.com
Lipase (Fermase)70 °C6 hours86.98% conversion researchgate.net
Solid Acid (Microwave)Not specified10 minutes97% conversion researchgate.net

Molar Ratios of Reactants

The stoichiometry of the esterification reaction requires a 2:1 molar ratio of stearic acid to ethylene glycol to form the diester, EGDS. However, the optimal experimental ratio may vary to drive the reaction equilibrium towards the product.

Key Research Findings:

To favor the formation of the diester (EGDS), a slight excess of stearic acid is often used. A molar ratio of stearic acid to ethylene glycol of 2.1:1 has been reported to be effective. google.com

Conversely, some methods use an excess of the glycol. A patent for a solid acid catalyzed process specifies a stearic acid to ethylene glycol molar ratio in the range of 1:0.5 to 1:0.9 (which translates to a glycol to acid ratio of 2:1 to 1.1:1). google.com

In lipase-catalyzed synthesis of related esters, an excess of the alcohol component is often used to shift the equilibrium. For polyethylene glycol stearate synthesis, an optimal acid to alcohol molar ratio of 1:4 was identified. researchgate.net The concentration of substrates is a critical factor, as an excess of one reactant drives the reaction forward. researchgate.net

Catalyst Concentration and Loading

Research into the synthesis of esters shows a clear correlation between catalyst loading and reaction outcomes. For instance, in the transesterification of Dimethyl Terephthalate (DMT) with ethylene glycol, a process sharing principles with EGDS synthesis, the conversion of DMT was found to increase as the catalyst loading was raised from 0.05 to 0.15 g/cm³. acs.org Similarly, in the synthesis of glycerol (B35011) carbonate, another related process, increasing catalyst concentration from 1% to 3% (w/w of glycerol) resulted in a significant increase in the initial reaction rate, although a further increase to 5% yielded a less pronounced effect. mdpi.com

In a patented method for solvent-free EGDS synthesis, the specified loading for the solid acid catalyst is between 1% and 5% relative to the weight of the stearic acid. google.com This range is designed to achieve a high acid conversion rate of over 97% while maintaining process efficiency. google.com In enzymatic processes, the catalyst loading is also a key factor. Studies on the lipase-catalyzed synthesis of polyethylene glycol stearate showed that lower enzyme loading (0.25%) resulted in lower conversion, highlighting the need for optimization. researchgate.net Conversely, kinetic studies on the enzymatic production of ethylene glycol oleate demonstrated that reducing the amount of the enzyme catalyst led to a corresponding decrease in the conversion of oleic acid. unife.it

Table 1: Effect of Catalyst Concentration on Esterification and Transesterification Reactions This table is generated based on data from related ester synthesis processes to illustrate the principle.

ProcessCatalyst TypeCatalyst LoadingObservationSource
Glycerol Carbonate SynthesisZinc Stearate1% to 3% (w/w glycerol)Significant increase in initial reaction rate. mdpi.com
Glycerol Carbonate SynthesisZinc Stearate3% to 5% (w/w glycerol)Smaller, less significant increase in reaction rate. mdpi.com
DMT TransesterificationZn-HT-glycine0.05 to 0.15 g/cm³Conversion of DMT increased with catalyst loading. acs.org
EGDS SynthesisSolid Acid Catalyst1% to 5% (w/w stearic acid)Achieves >97% acid conversion. google.com
PEG Stearate SynthesisLipase (Fermase)0.25% (w/w)Lower conversion compared to higher loadings. researchgate.net

Solvent-Free Conditions and Process Efficiency

Solvent-free synthesis has been shown to achieve high product conversion rates. A method using a solid acidic catalyst under ordinary pressure and without a solvent can achieve an acid conversion rate of over 97%. google.com The efficiency of solvent-free systems is further enhanced by modern techniques. Research has demonstrated that using microwave irradiation in a solvent-free system for the esterification of stearic acid and ethylene glycol can achieve a 97% acid conversion in just 10 minutes, a dramatic improvement over the 4-6 hours required with conventional heating. researchgate.net

Enzymatic synthesis of EGDS and related esters also benefits greatly from solvent-free environments. researchgate.netresearchgate.net In the lipase-catalyzed production of ethylene glycol oleate, a solvent-free system yielded conversions above 99%. unife.it Similarly, the enzymatic synthesis of ethylene glycol monostearate achieved conversions around 100% in a solvent-free system, with a nine-fold scale-up also showing promising results with up to 99% conversion. acs.org These findings underscore the industrial viability and high efficiency of solvent-free enzymatic routes. researchgate.netacs.org

Table 2: Comparison of Process Efficiency in EGDS and Related Ester Synthesis

Synthesis MethodConditionReaction TimeConversion/YieldSource
Conventional HeatingWith Solvent4 - 6 hoursMixture of EGDS/EGMS researchgate.net
Solid Acid CatalystSolvent-Free2 - 4 hours>97% google.com
Microwave IrradiationSolvent-Free10 minutes97% researchgate.net
Enzymatic (Lipase)Solvent-Free32 hours>99% (Ethylene Glycol Oleate) unife.it
Enzymatic (Lipase)Solvent-Free6 hours~100% (Ethylene Glycol Monostearate) acs.org

Green Chemistry Principles in EGDS Synthesis

The application of green chemistry principles is revolutionizing the synthesis of chemical products like EGDS, aiming to reduce environmental impact and improve sustainability. solubilityofthings.com This involves designing processes that minimize waste, use less hazardous materials, improve energy efficiency, and utilize renewable resources. psu.eduepa.gov

Environmentally Benign Synthesis Routes

The synthesis of EGDS via the enzymatic esterification of stearic acid and ethylene glycol is a well-documented green route. atamanchemicals.comatamankimya.com Lipase-catalyzed reactions can be optimized for high conversion in solvent-free systems, further boosting their environmental credentials. researchgate.netsigmaaldrich.com

Another key principle is the use of renewable feedstocks. solubilityofthings.compsu.edu This can involve using fatty acids from sustainable sources like used soybean cooking oil. researchgate.net Furthermore, the ethylene glycol itself can be produced from renewable resources; glycerol, a waste by-product of the biodiesel industry, can be converted into ethylene glycol through hydrogenolysis, providing a sustainable pathway for one of the key raw materials. rsc.org

Reduction of Waste Products and By-products

Waste prevention is a cornerstone of green chemistry. epa.gov It is considered more important to prevent waste generation than to treat it after it has been created. psu.edu Advanced synthesis methods for EGDS achieve this through several strategies.

The use of highly selective catalysts, such as enzymes, is crucial as it minimizes the formation of unwanted side products. researchgate.net This not only reduces waste but also simplifies the purification process, saving energy and resources. researchgate.net Maximizing atom economy—ensuring that the maximum possible amount of raw materials ends up in the final product—is another key goal. acs.org Catalytic processes are superior to stoichiometric ones because catalysts are used in small amounts and can be reused, significantly cutting down on waste. epa.govacs.org Studies have shown that immobilized lipase catalysts can be reused for multiple cycles while retaining a high percentage of their initial activity, contributing to a circular economy. researchgate.netresearchgate.net

Structural and Morphological Investigations of Ethylene Glycol Distearate

Crystallization Behavior of EGDS

The crystallization of EGDS is a critical process that dictates its final properties, particularly its ability to impart a pearlescent finish. researchgate.net This behavior is complex and influenced by a multitude of factors, from the molecular level to the processing conditions.

The initiation of crystallization, known as nucleation, in EGDS systems can occur through different mechanisms, which are significantly influenced by the surrounding environment, such as in an emulsion. researchgate.net The presence of impurities, which typically act as starting points for crystallization in bulk liquids, is less of a factor when the oil is finely dispersed in emulsion droplets. researchgate.net In such systems, the number of droplets can far exceed the number of impurities, leading to crystallization at higher levels of supercooling through a homogeneous mechanism. researchgate.net

However, the presence of emulsifiers can introduce heterogeneous nucleation, where the emulsifier itself acts as a nucleation site. researchgate.netresearchgate.net This can occur at the interface between the oil and water phases, with the hydrocarbon tails of the surfactant molecules penetrating the dispersed oil phase and promoting nucleation. researchgate.net This leads to a nucleation rate that is proportional to the interfacial area rather than the volume. researchgate.net Researchers have identified two types of heterogeneous nucleation prompted by surfactants: interface nucleation and volume nucleation. researchgate.net

The final shape (morphology) and size of EGDS crystals are not solely determined by its internal structure but are also heavily influenced by external growth conditions. mdpi.com The relative growth rates of different crystal faces determine the external morphology; faster growth in a particular direction results in a smaller corresponding crystal face. mdpi.com

Several key factors have been identified as having a significant impact on the morphology and size of EGDS crystals:

Surfactants and Emulsifiers: The choice of surfactant is a critical factor in controlling the crystal shape of EGDS, particularly in emulsion systems. researchgate.net Non-ionic surfactants located at the liquid interface can interact with the developing EGDS crystals, favoring a platelet habit, which is desirable for creating a pearlescent effect. wikipedia.orgresearchgate.net The amount of non-ionic surfactant relative to the EGDS is also crucial; a decrease in this ratio can lead to a loss of control over the desired platelet shape. researchgate.net

Cooling Rate: The rate at which the system is cooled influences supersaturation, which is a primary driving force for both nucleation and crystal growth. mdpi.commdpi.com Rapid cooling of a molten EGDS emulsion is necessary to preserve the spherical shape of the emulsified droplets as they solidify. mdpi.com Slower cooling can lead to the particles sticking together. mdpi.com

Supersaturation: As the driving force for crystallization, supersaturation plays a crucial role. mdpi.comwhiterose.ac.uk Higher levels of supersaturation can lead to more frequent particle collisions and, consequently, more significant agglomeration. mdpi.com Controlling supersaturation, often by manipulating temperature and cooling rates, is a key method for controlling the final crystal morphology. mdpi.com

Mechanical Stress: External forces, such as stirring, can influence nucleation mechanisms and lead to the formation of shear-dependent crystalline structures. researchgate.net In a stirred vessel, the choice of surfactant becomes paramount in directing the platelet shape of EGDS crystals. researchgate.net

Additives: The presence of other substances can significantly alter crystal growth. numberanalytics.com Additives can either promote or inhibit growth depending on their interaction with the crystal surface. mdpi.comnumberanalytics.com

FactorInfluence on EGDS Crystallization
Surfactants/Emulsifiers Can act as nucleation sites and direct crystal habit, with non-ionic surfactants promoting platelet shapes. researchgate.net
Cooling Rate Affects supersaturation and the final solidified form of emulsion droplets. mdpi.commdpi.com
Supersaturation The primary driving force for nucleation and growth; higher levels can increase agglomeration. mdpi.commdpi.com
Mechanical Stress Can induce shear-dependent crystal structures. researchgate.net
Additives Can modify crystal habit by selectively adsorbing to crystal faces. mdpi.comnumberanalytics.com

Nucleation Mechanisms in EGDS Systems

Microscopic and Spectroscopic Characterization of EGDS Crystals

A variety of analytical techniques are employed to investigate the structure and morphology of EGDS crystals. These methods provide insights into the crystal size, shape, and internal structure, which are essential for understanding and controlling the material's properties.

Microscopy:

Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology of EGDS crystals. It provides high-resolution images that reveal the shape and size distribution of the particles. researchgate.net

In-situ Video Monitoring: This technique allows for the direct observation of nucleation events and crystal growth in real-time, for instance, within an emulsion under a microscope. researchgate.netresearchgate.net This has been used to visualize the initial formation of dendritic crystals followed by the appearance of faceted crystals. researchgate.net

Atomic Force Microscopy (AFM): AFM can be used to study the surface topography of materials at the nanoscale. nih.gov It has been used to study the morphology of polymer-wax blends containing EGDS. nih.gov

Spectroscopy:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the chemical bonds present in a molecule and can confirm the composition of the synthesized material.

X-ray Diffraction (XRD): XRD is a powerful technique for determining the crystalline structure of materials. emnuvens.com.brscientiaplena.org.br It provides information about the arrangement of atoms within the crystal lattice. numberanalytics.com

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions, such as melting and crystallization. researchgate.netnih.gov It can determine the melting and crystallization temperatures of EGDS. nih.gov

Thermogravimetric Analysis (TGA): TGA measures changes in the weight of a sample as a function of temperature, providing information about its thermal stability and decomposition. researchgate.net

Evolved Gas Detection/Analysis (EGD/EGA): These techniques are used to detect and analyze volatile products that are formed during thermal analysis. emnuvens.com.brscientiaplena.org.br

TechniqueInformation Obtained
Scanning Electron Microscopy (SEM) Crystal shape, size, and surface morphology. researchgate.net
In-situ Video Monitoring Real-time observation of nucleation and crystal growth. researchgate.netresearchgate.net
Atomic Force Microscopy (AFM) Nanoscale surface topography. nih.gov
X-ray Diffraction (XRD) Crystalline structure and arrangement of atoms. emnuvens.com.brscientiaplena.org.br
Differential Scanning Calorimetry (DSC) Melting and crystallization temperatures and enthalpies. researchgate.netnih.gov
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile. researchgate.net

In Situ Video Monitoring of Crystallization Processes

The crystallization of ethylene (B1197577) glycol distearate, particularly within oil-in-water emulsions, has been visually captured and analyzed in real-time using in situ video monitoring. researchgate.netresearchgate.net This technique allows for the direct observation of the crystallization process, providing valuable insights into the nucleation and growth of EGDS crystals. researchgate.net

Specialized optical probes dipped into the emulsion record video sequences, which can then be analyzed to measure the droplet and particle size distributions. researchgate.nethal.science Studies have shown that under stagnant conditions, the process begins with a first nucleation event, which can be followed by the formation of dendritic and subsequently faceted crystals. researchgate.net It has been observed that in many cases, one droplet of the molten EGDS emulsion gives rise to a single particle upon cooling. researchgate.net The crystallization of droplets occurs progressively, typically from the largest to the smallest droplets. researchgate.net

This direct observational method is instrumental in understanding how process parameters, such as stirring and surfactant concentration, influence the final particle characteristics. researchgate.net For instance, the use of different impeller types, like a flat blade propeller versus a Rushton turbine, has been shown to affect the resulting droplet size distribution. researchgate.net

Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface morphology of ethylene glycol distearate particles. SEM images reveal the three-dimensional shape and surface texture of EGDS crystals.

In studies involving co-crystals of EGDS and cellulose (B213188) stearoyl ester, SEM micrographs have shown that the molten compounds crystallize to form plate-like structures at the microscale. researchgate.net These plates can further contract into more complex, flower-like spherical arrangements. researchgate.net When used in coatings for paper, the morphology of the EGDS-containing material significantly influences surface properties like hydrophobicity. researchgate.net

In the context of nanoparticles, SEM is used to confirm the shape and surface characteristics of solid lipid nanoparticles (SLNs) that may incorporate EGDS or related stearates. iau.ir For instance, research on curcumin-loaded SLNs coated with Poly(ethylene glycol)-stearate (PEG-SA) utilized SEM to confirm the spherical shape of the nanoparticles. iau.ir Similarly, in studies of maghemite nanoparticles doped with ethylene glycol, SEM analysis was used to determine the particle diameter, which was found to be around 50 nm. rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for confirming the chemical structure of this compound. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the chemical bonds present.

The synthesis of EGDS via the esterification of ethylene glycol and stearic acid can be confirmed by FT-IR analysis. researchgate.net The resulting spectrum will show characteristic absorption bands that verify the formation of the ester functional group. Key spectral features for esters include a strong carbonyl (C=O) stretching band, typically around 1740-1720 cm⁻¹, and C-O stretching bands. researchgate.net

FT-IR is also used to characterize more complex systems containing EGDS or its components. For example, in the synthesis of poly(ethylene glycol) stearate-block-poly(ε-caprolactone) (Myrj-b-PCL) copolymers, FT-IR is used alongside other methods to confirm the successful creation of the block copolymer structure. nih.gov In studies of nanoparticles, FT-IR can verify the presence of specific functional groups on the nanoparticle surface, such as in ethylene glycol-doped maghemite nanoparticles. rsc.org

The table below lists typical FT-IR absorption bands relevant to the characterization of ethylene glycol and related esters.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3600-3450O-H StretchingHydroxyl Group tsijournals.com
2959C-H StretchingAlkyl Group researchgate.net
1716C=O StretchingEster Group researchgate.net
1637C=C StretchingAlkene (if present) researchgate.net
1450C-H BendingAlkyl Group tsijournals.com
1380C-H BendingAlkyl Group tsijournals.com
1180C-O StretchingEster/Ether Group tsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed elucidation of the molecular structure of this compound. ¹H NMR (proton NMR) provides information about the number and types of hydrogen atoms in the molecule, while ¹³C NMR provides similar information for carbon atoms.

In the context of EGDS synthesis, NMR is used to prove the esterification reaction has occurred successfully. researchgate.net The ¹H NMR spectrum of EGDS will show characteristic signals for the protons in the ethylene glycol and stearic acid portions of the molecule. For instance, the protons of the ethylene glycol bridge (-O-CH₂-CH₂-O-) will have a distinct chemical shift, differentiating them from the long alkyl chains of the stearate (B1226849) groups. researchgate.net

NMR is also crucial for characterizing related and more complex structures. For example, it has been used to analyze poly(ethylene glycol) stearate in the characterization of drug nanocarriers, helping to understand the nanostructural organization of these systems. capes.gov.br It can confirm the attachment of PEG-stearate to the surface of nanoparticles. capes.gov.br

The following table summarizes typical ¹H NMR chemical shifts for protons in structures related to this compound.

Chemical Shift (ppm)Proton EnvironmentCompound ContextReference
~4.2-COO-CH₂-Methylene protons adjacent to ester oxygen niph.go.jp
~3.7-CH₂-OHMethylene protons in ethylene glycol carlroth.com
~2.3-CH₂-COO-Methylene protons adjacent to ester carbonyl researchgate.net
~1.6-CH₂-CH₂-COO-Methylene protons beta to ester carbonyl researchgate.net
~1.25-(CH₂)n-Methylene protons in the long alkyl chain researchgate.netcarlroth.com
~0.88-CH₃Terminal methyl protons researchgate.net

Mass Spectrometry (MS) for Compound Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, MS can confirm the identity and purity of the compound.

The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum of EGDS will show a molecular ion peak corresponding to its molecular weight (594.99 g/mol ), as well as characteristic fragmentation patterns. nih.govnist.gov Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing EGDS, allowing for both separation and identification. cir-safety.orgcir-safety.org

MS is also applied to the analysis of ethylene glycol and its metabolites in biological samples, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. mdpi.comnih.gov While not directly analyzing EGDS, this demonstrates the versatility of MS in detecting related compounds. In the analysis of long-chain esters of ethanediol, mass spectrometry allows for the identification of individual esters. cir-safety.orgcir-safety.org

Dynamic Light Scattering (DLS) for Droplet and Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and droplets in suspension or emulsion. wikipedia.org This method is particularly well-suited for nanoparticles and colloids, typically in the size range of 0.3 nm to 10 µm. microtrac.com

DLS has been utilized to characterize the size of micelles and nanoparticles involving stearate components. For example, in the development of drug delivery systems, DLS is used to measure the size and polydispersity of micelles formed from poly(ethylene glycol) stearate-based copolymers. nih.gov It can also be used to monitor changes in micelle size in response to environmental triggers. researchgate.net

In the context of EGDS crystallization in emulsions, DLS can provide quantitative data on the distribution of droplet sizes before crystallization and the resulting particle sizes after cooling. researchgate.netgoogle.com This information is critical for controlling the formulation process to achieve desired properties, such as the pearlescent effect in cosmetics, which depends on the size and shape of the EGDS crystals.

Transmission Electron Microscopy (TEM) and Cryo-TEM for Nanostructure Visualization

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, allowing for the visualization of the internal structure and morphology of nanomaterials. asu.edu TEM is used to observe the shape and size of nanoparticles at the nanoscale.

In research involving poly(ethylene glycol)-stearate coated solid lipid nanoparticles, TEM images have confirmed the spherical shape and segregated nature of the nanocarriers. iau.ir Similarly, for micelles developed for ocular drug delivery, TEM images showed spherical shapes with diameters in the nano range (less than 200 nm). nih.gov

Cryo-TEM is a specialized form of TEM where the sample is rapidly frozen in liquid ethane, preserving its native, hydrated state. This technique is particularly valuable for imaging soft matter and hydrogel structures, as it minimizes artifacts caused by drying or fixation methods. biorxiv.org While direct Cryo-TEM studies specifically on EGDS were not found, this technique is highly relevant for accurately visualizing the morphology of EGDS crystals within aqueous formulations without altering their structure. Combining TEM with other techniques like 4D-scanning transmission electron microscopy (4D-STEM) can provide detailed real-space maps of the morphology and orientation of individual crystallites in polymer films containing ethylene glycol side-chains. nist.gov

Small-Angle X-ray Scattering (SAXS) for Colloidal System Structure

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the nanoscale structure of materials, ranging from approximately one to several hundred nanometers. ansto.gov.aunsf.gov It is particularly valuable for investigating the morphology and spatial arrangement of particles in colloidal systems. numberanalytics.com The technique measures the intensity of X-rays scattered by a sample at very small angles (typically 0.1-5 degrees), which provides information about larger-scale structures. malvernpanalytical.com In the context of this compound (EGDS), SAXS is instrumental in characterizing the size, shape, and arrangement of the crystalline structures that EGDS forms within colloidal formulations, such as emulsions and surfactant solutions. googleapis.comresearchgate.net These crystalline structures are responsible for the pearlescent and opacifying effects of EGDS in personal care products. atamankimya.comsinocurechem.com

The fundamental principle of SAXS involves analyzing the scattering pattern produced when an X-ray beam interacts with heterogeneities in electron density within a sample. cea.fr For EGDS colloidal systems, these heterogeneities are the crystalline particles dispersed in a liquid medium. The resulting scattering data can reveal detailed information about:

Particle Size and Shape: Analysis of the scattering curve allows for the determination of the dimensions of the EGDS crystals, such as whether they are lamellar (plate-like), dendritic, or other shapes. malvernpanalytical.comresearchgate.net

Structural Arrangement: SAXS can identify the presence of ordered structures, such as liquid crystalline phases (e.g., lamellar, hexagonal) formed by the self-assembly of EGDS and surfactants. nih.govuu.nl

Interparticle Interactions: The scattering pattern is influenced by the spatial correlation between particles, providing insight into how EGDS crystals are distributed within the formulation. nih.gov

Research on related systems demonstrates the utility of SAXS in elucidating complex colloidal structures. For instance, SAXS studies on non-ionic surfactants in ethylene glycol have shown distinct changes in scattering patterns with increasing surfactant concentration, indicating the formation and interaction of micelles. researchgate.net The presence of micelles is confirmed by an increase in scattering intensity at specific scattering vectors (q). researchgate.net

A representative series of SAXS patterns for the non-ionic surfactant hexaethylene glycol monododecyl ether (C12E6) in ethylene glycol illustrates this principle. At low concentrations, scattering is weak, but as the concentration increases well above the critical micelle concentration (CMC), the scattering becomes more pronounced, and interaction peaks may appear, indicating ordering of the micelles. researchgate.net

Table 1: SAXS Data for C12E6 Surfactant in Ethylene Glycol researchgate.net
Surfactant ConcentrationObservationInterpretation
2 x CMC (0.054 M)No significant scattering due to micelles observed.System is very dilute; micelles are few and/or their scattering is too weak to detect.
5 x CMC (0.135 M)Weak scattering is evident.Micelle formation is detectable as concentration increases.
1 MStrong scattering intensity with evidence of inter-micellar interactions.Micelles are sufficiently concentrated for their spatial arrangement to become partially ordered.

Furthermore, SAXS is capable of identifying distinct phase transitions in complex ternary systems containing surfactants with ethylene glycol units. Studies on DNA-surfactant complexes in the presence of non-ionic surfactants (dodecyl tetraethylene glycol and dodecyl octaethylene glycol) revealed that the supramolecular assemblies evolve from a 2D hexagonal structure to a lamellar phase as the concentration of the non-ionic surfactant is increased. nih.gov This ability to identify and characterize different liquid crystalline phases is crucial for understanding how EGDS and other components organize to create the desired texture and appearance in a final product.

Table 2: Structural Phases Identified by SAXS in Ethylene Glycol Surfactant-Containing Systems nih.gov
System ComponentObserved Structural PhaseControlling Factor
Dodecyl tetraethylene glycol (C12EO4)2D HexagonalLower concentration of non-ionic surfactant.
Dodecyl tetraethylene glycol (C12EO4)LamellarIncreased concentration of non-ionic surfactant.
Dodecyl octaethylene glycol (C12EO8)Coexistence of Lamellar and HexagonalSaturation of the primary aggregate with the non-ionic surfactant.

In studies of oil-in-water nanoemulsions stabilized by surfactants like poly(ethylene glycol) hydroxystearate, SAXS results have suggested the formation of spherical droplets with a core-shell structure. nih.gov This level of detail is vital for formulation science, as the specific morphology of the colloidal particles directly impacts the physical properties and stability of the product. By applying SAXS to EGDS-containing systems, researchers can gain a quantitative understanding of the crystalline particle morphology and the supramolecular structures they form in combination with surfactants and other ingredients.

Interfacial Science and Colloidal Systems of Ethylene Glycol Distearate

Emulsification Properties and Mechanisms of EGDS

EGDS is widely recognized for its ability to facilitate the formation of emulsions, which are dispersions of one liquid in another immiscible liquid. cosmileeurope.eutiiips.com Its performance as an emulsifier is rooted in its chemical structure, which allows it to act at the interface between different phases.

Ethylene (B1197577) glycol distearate functions as a low Hydrophile-Lipophile Balance (HLB) emulsifier, making it suitable for creating both oil-in-water (O/W) and water-in-oil (W/O) emulsions. atamankimya.comverdantspecialty.comthesourcery.co.nz With an HLB value of approximately 1.5 to 5-6, it is particularly effective in W/O systems or as a co-emulsifier in O/W emulsions. thesourcery.co.nzatamanchemicals.comslideshare.netcutm.ac.in In O/W emulsions, such as lotions and creams, EGDS contributes to the body and opacity of the product. atamanchemicals.comatamankimya.com It allows for the formation of finely dispersed mixtures of oil and water. cosmileeurope.euatamankimya.com While it can function as the primary emulsifier, it is often used in conjunction with other surfactants to achieve the desired stability and texture. verdantspecialty.comthesourcery.co.nz

The effectiveness of EGDS as an opacifier and pearlizing agent is attributed to its low solubility in aqueous systems. atamankimya.comatamankimya.comatamanchemicals.com When dispersed in hot aqueous or surfactant systems, it forms crystalline structures upon cooling, which impart a pearlescent or opaque appearance. thesourcery.co.nzatamanchemicals.com

Table 1: Emulsifying Properties of Ethylene Glycol Distearate

PropertyDescriptionSource(s)
Emulsion Types Functions as an emulsifier for both oil-in-water (O/W) and water-in-oil (W/O) systems. verdantspecialty.comthesourcery.co.nz
HLB Value Approximately 1.5 to 5-6, indicating lipophilic characteristics. thesourcery.co.nzatamanchemicals.comslideshare.netcutm.ac.in
Primary Function Often used as an opacifier, pearlizing agent, and emulsion stabilizer. atamankimya.comatamankimya.comverdantspecialty.comatamanchemicals.com
Solubility Insoluble in water, soluble in hydrocarbons, esters, and ketones. atamankimya.comverdantspecialty.com

A key mechanism by which EGDS facilitates emulsification is the reduction of interfacial tension between oil and water phases. cosmileeurope.eutiiips.compolymex.fr The EGDS molecules orient themselves at the oil-water interface, with the hydrophilic ethylene glycol head group facing the water phase and the lipophilic stearic acid tails extending into the oil phase. This arrangement lowers the energy required to create new surface area, allowing for the formation of smaller droplets and a more stable emulsion. cosmileeurope.eu Surfactants, in general, are defined by their ability to lower the surface tension of water. google.comgoogle.com

Once an emulsion is formed, EGDS contributes to its stability by forming a protective layer or film around the dispersed droplets. evitachem.com This layer acts as a physical barrier that prevents the droplets from coalescing, which would lead to phase separation. arabjchem.org The adsorbed EGDS molecules, along with other surfactants that may be present, create a steric hindrance that repels approaching droplets. In some systems, particularly Pickering emulsions, solid particles can adsorb at the interface to create a protective layer. arabjchem.org

Reduction of Interfacial Tension by EGDS

Emulsion Stability and Rheology of EGDS Formulations

The long-term stability and flow characteristics (rheology) of emulsions containing EGDS are critical for their application and performance. These properties are influenced by a variety of formulation and processing factors.

The stability of an emulsion is its ability to resist changes in its properties over time, such as creaming, flocculation, and coalescence. cosmeticsandtoiletries.com Several factors influence the stability of EGDS-containing emulsions:

Emulsifier Concentration: The concentration of EGDS and any co-emulsifiers is a crucial factor. tiiips.com An adequate concentration is necessary to fully coat the surface of the dispersed droplets and prevent coalescence. nih.gov However, excessive amounts of emulsifier can sometimes diminish the desired pearlescent effect. atamanchemicals.com The ratio of EGDS to other surfactants in the formulation is a key parameter for achieving the desired pearlescent effect and stability. researchgate.net

Particle Size Distribution: The size of the dispersed droplets significantly impacts emulsion stability. cosmeticsandtoiletries.comresearchgate.netmdpi.com Emulsions with smaller, more uniform droplet sizes tend to be more stable due to reduced gravitational separation (creaming or sedimentation) and a lower tendency for coalescence. cosmeticsandtoiletries.commdpi.com The particle size of an emulsion is inversely proportional to the surfactant concentration needed for stabilization. nih.gov Studies have shown that smaller particle size squalene (B77637) emulsions (≤100 nm) are more stable than those with larger particles. nih.gov A lower polydispersity index (PDI), indicating a more uniform distribution of droplet sizes, also contributes to higher emulsion stability. mdpi.com

pH and Temperature: The pH of the formulation can affect the charge and behavior of other surfactants present, which in turn influences emulsion stability. atamanchemicals.com Temperature can also impact stability; for instance, some emulsions show signs of phase separation at elevated temperatures. nih.gov

The rheological, or flow, properties of an emulsion are heavily influenced by the presence of EGDS. EGDS is known to act as a viscosity control agent, increasing the thickness of formulations like creams and lotions. cosmileeurope.eutiiips.comatamanchemicals.comatamankimya.comatamankimya.com

The viscosity of the final emulsion generally increases with the concentration of EGDS. atamanchemicals.cominnospec.com At typical usage rates of 1-2% in creams and lotions, it contributes to the body and feel of the product. atamanchemicals.comatamankimya.com At higher concentrations (up to 10%), it can significantly increase viscosity, leading to a stiffer, paste-like consistency. atamanchemicals.comatamankimya.com This thickening effect can sometimes eliminate the need for additional thickening agents. atamanchemicals.com The rheology of the polymer melt is enhanced by the addition of EGDS, which reduces melt viscosity and friction during processing. atamankimya.comatamanchemicals.com

The flow characteristics of emulsions are also affected by the volume fraction of the dispersed phase, the viscosity of the droplets, and the droplet size distribution. researchgate.net For example, some high oil content emulsions can transition from shear-thinning to Newtonian behavior under high-pressure homogenization, which also reduces droplet size. researchgate.net

Factors Affecting Emulsion Stability (e.g., Emulsifier Concentration, Particle Size Distribution)

Interactions of EGDS with Other Surfactants and Polymers

This compound (EGDS) is a key component in many formulations, where its interactions with other surfactants and polymers are critical for achieving desired product characteristics such as texture, stability, and visual appeal.

This compound is noted for its excellent compatibility with a wide range of surfactants, including anionic, cationic, nonionic, and amphoteric types. atamankimya.comspecialchem.comatamanchemicals.comspecialchem.com This broad compatibility allows for its use in diverse and complex formulations. When incorporated into a surfactant system, EGDS dissolves upon heating and then precipitates as small, plate-like crystals during the cooling phase, which creates a pearlescent effect. atamankimya.comatamanchemicals.com The specific type of surfactant used can influence the shape and size of these EGDS crystals. researchgate.net For instance, research has shown that nonionic surfactants, in particular, can promote the formation of the desired platelet shape of EGDS crystals, which is crucial for achieving a strong pearlescent effect. researchgate.net The interaction between the lipophilic tails of the nonionic surfactant and the crystallizing EGDS is thought to guide the crystal growth into a platelet-like habit. researchgate.net

The table below summarizes the compatibility and primary interaction effects of EGDS with different classes of surfactants.

Table 1: Compatibility and Interaction of EGDS with Various Surfactant Types

Surfactant Type Compatibility Primary Interaction Effect
Anionic High Compatible; contributes to the overall stability and can be used in formulations like shampoos and body washes. atamankimya.comatamanchemicals.com
Cationic High Compatible; often used in conditioning products where EGDS provides emolliency and pearlescence. atamankimya.comatamanchemicals.com
Nonionic High Plays a key role in controlling the crystallization of EGDS to form platelet-like structures for pearlescence. researchgate.net
Amphoteric High Compatible; used in mild cleansing products where EGDS adds to the visual appeal and texture. atamankimya.comspecialchem.comspecialchem.com

The interaction of substances with phospholipid layers is a critical area of study, particularly for applications involving biological membranes. While direct studies on the interaction between EGDS and phospholipids (B1166683) are not extensively detailed in the provided search results, the principles of interfacial science offer some insights. The presence of molecules like polyethylene (B3416737) glycol (PEG), which shares a fundamental ethylene glycol unit with EGDS, has been shown to inhibit protein adsorption and cell adhesion on lipid surfaces. nih.gov This effect is dependent on the density and molecular weight of the grafted PEG chains. nih.gov

Water molecules at the interface of phospholipid membranes are highly oriented due to the electrostatic potential of the phospholipid headgroups. osu.edu The introduction of other molecules can disrupt this ordered water layer and alter the interfacial properties. The interaction is influenced by the charge and structure of both the interacting molecule and the phospholipid. vetmeduni.ac.at The study of water-phospholipid interactions is essential for understanding the stability and function of biological membranes. arxiv.orgmdpi.com The specific interactions between EGDS and phospholipids would likely involve the insertion of the hydrophobic stearate (B1226849) chains into the lipid bilayer, with the more polar ethylene glycol headgroup positioned at the interface. This could potentially alter the packing and fluidity of the phospholipid membrane, though further research is needed to fully elucidate these effects.

This compound is utilized as a rheology modifier, often in conjunction with other polymers and surfactants, to control the viscosity and flow properties of formulations. atamanchemicals.com3vsigmausa.com In many personal care products, such as creams, lotions, and shampoos, EGDS contributes to the desired thickness and texture. atamanchemicals.comgravitychemicals.com Its function as a rheology modifier is closely linked to its crystallization behavior within the formulation.

In complex systems, EGDS can work synergistically with other rheology modifiers like polyacrylates and various gums. epo.org The addition of EGDS to a polymer matrix can enhance the rheology by reducing melt viscosity and friction during processing in thermoplastic applications. atamanchemicals.com In liquid formulations, the network of EGDS crystals that forms upon cooling contributes significantly to the viscosity of the product. atamanchemicals.comzbruxing.com The effectiveness of EGDS as a rheology modifier can be influenced by the presence of other surfactants, which can affect its crystallization process and the resulting crystal network. researchgate.net The interplay between EGDS and other components allows formulators to create products with specific sensory and performance characteristics. 3vsigmausa.com

The table below outlines the role of EGDS in different types of rheology modifier systems.

Table 2: Role of EGDS in Complex Rheology Modifier Systems

System Type Role of EGDS Examples of Co-components
Surfactant-Based Systems Viscosity builder and pearlescent agent through crystal network formation. atamanchemicals.comzbruxing.com Anionic, nonionic, and amphoteric surfactants. atamankimya.com
Polymer-Based Systems Enhances rheology by reducing melt viscosity and friction. atamanchemicals.com Polyvinyl chloride (PVC) and other thermoplastics. atamankimya.comatamanchemicals.com
Emulsion Systems Acts as a thickener and stabilizer, contributing to a creamy texture. atamanchemicals.comgravitychemicals.com Polyacrylates, polysaccharide gums (e.g., xanthan gum). epo.org

Thermal and Phase Change Properties of Ethylene Glycol Distearate in Advanced Materials

EGDS as a Phase Change Material (PCM)

Ethylene (B1197577) glycol distearate is recognized as a potent organic phase change material (PCM) suitable for thermal energy storage applications. researchgate.netatamankimya.com PCMs absorb and release large amounts of heat, known as latent heat, at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa). espublisher.comchalmers.se This property makes EGDS a valuable component in systems designed to manage thermal energy, such as those in solar energy storage and advanced heating, ventilation, and air conditioning (HVAC) systems. researchgate.netatamankimya.com Unlike some other organic PCMs, EGDS has the advantages of a high energy storage capacity per unit mass, minimal odor, and lower corrosiveness.

Latent Heat Storage Capacity of EGDS

The latent heat storage capacity is a critical parameter for a PCM, indicating the amount of energy it can store or release during its phase transition. Research has demonstrated that ethylene glycol distearate possesses a high latent heat storage capacity.

Studies utilizing Differential Scanning Calorimetry (DSC) have determined the latent heat of melting for EGDS to be approximately 215.80 J/g. researchgate.net This high value is advantageous for applications requiring significant thermal energy storage in a limited volume. The efficiency of a PCM is directly related to its energy storage capacity per unit mass during melting and freezing. researchgate.net

Table 1: Latent Heat Properties of this compound (EGDS)

Property Value Method of Measurement
Latent Heat of Melting 215.80 J/g Differential Scanning Calorimetry (DSC)
Latent Heat of Freezing -216.45 J/g Differential Scanning Calorimetry (DSC)

Thermal Stability and Cycling Performance of EGDS PCMs

For practical applications, a PCM must exhibit high thermal stability and maintain its performance over numerous heating and cooling cycles. nih.govresearchgate.net this compound has been shown to be a thermally stable PCM. researchgate.net

Thermal cycling tests, which involve subjecting the material to repeated melting and freezing cycles, are used to evaluate its long-term performance. In one study, EGDS underwent 1000 melting/freezing cycles. The results from Differential Scanning Calorimetry (DSC) analysis after these cycles showed that the latent heats of melting and freezing remained high at 215.43 J/g and -216.45 J/g, respectively. researchgate.net This indicates excellent thermal reliability. Furthermore, thermogravimetric analysis (TGA) has been employed to confirm the thermal endurance of EGDS. researchgate.net

Melting and Freezing Point Analysis in Energy Storage Applications

The melting and freezing points of a PCM are crucial as they determine the operating temperature range for the thermal energy storage system. espublisher.com this compound has a melting point that makes it suitable for a variety of thermal energy storage applications. researchgate.net

Following 1000 thermal cycles, the melting temperature of EGDS was found to be 65.35 °C, and the freezing temperature was 65.83 °C. researchgate.net This relatively narrow temperature range for the phase transition is beneficial for maintaining a stable operating temperature in energy storage systems. The specific melting and freezing characteristics make EGDS a candidate for applications such as solar heat energy storage and energy conservation in buildings.

Table 2: Melting and Freezing Point of EGDS After 1000 Thermal Cycles

Thermal Property Temperature (°C)
Melting Point 65.35
Freezing Point 65.83

Nanoencapsulation of EGDS for Enhanced Performance

To address issues such as leakage in the liquid state and to improve heat transfer characteristics, PCMs like EGDS can be encapsulated within a shell material at the nanoscale. mdpi.comnih.gov Nanoencapsulation involves creating a core-shell structure where the PCM (core) is enclosed within a stable shell. encyclopedia.pub This technique can enhance the structural stability and control the interaction of the PCM with its surroundings. mdpi.com

Methods of Nanoencapsulation (e.g., Miniemulsion-Assisted Sol-Gel)

One effective method for nanoencapsulating PCMs is the miniemulsion-assisted sol-gel method. researchgate.netresearchgate.net This process is a type of emulsion polymerization where monomer droplets are sufficiently small to become the primary location for polymerization. acs.org In the context of EGDS-related materials, this technique has been used to encapsulate a PEG-distearate (a compound similar in structure to EGDS) within a thin silica (B1680970) shell. researchgate.nettechpedia.in The sol-gel process, which can be assisted by microwave irradiation, is used for the silica coating. nih.gov

Encapsulation Efficiency and Heat Storage Capacity Retention

The success of nanoencapsulation is evaluated by its encapsulation efficiency and the retention of the PCM's heat storage capacity. mdpi.com Encapsulation efficiency refers to the amount of PCM successfully enclosed within the nanocapsules. mdpi.com

Research on nanoencapsulated PEG-distearate using a miniemulsion-assisted sol-gel method demonstrated an encapsulation efficiency of over 48%. researchgate.nettechpedia.in Importantly, the nanoencapsulated material retained 100% of its heat storage capacity. researchgate.nettechpedia.in Furthermore, after 50 continuous cycles of heating and cooling, the material showed more than 98% retention of its heat storage capacity, indicating excellent stability and performance enhancement through nanoencapsulation. researchgate.nettechpedia.in

Table 3: Performance of Nanoencapsulated PEG-Distearate

Performance Metric Result
Encapsulation Efficiency > 48%
Initial Heat Storage Capacity Retention 100%
Heat Storage Capacity Retention (after 50 cycles) > 98%

Application of EGDS in Superhydrophobic Coatings

The integration of EGDS into coatings is a key strategy for achieving extreme water repellency, a characteristic known as superhydrophobicity. These surfaces are of significant interest for applications requiring moisture protection, such as in packaging and construction materials.

A novel and sustainable approach involves the development of coatings based on a combination of EGDS and cellulose (B213188) stearoyl ester (CSE). tu-darmstadt.de This method leverages the spontaneous crystallization of the mixture upon cooling from a molten state to form distinctive microstructures that exhibit excellent water-repellent properties. tu-darmstadt.de

The combination of EGDS, a low molecular weight wax, with the macromolecular CSE creates a unique self-structuring coating material. researchgate.netmdpi.com Both compounds contain hydrophobic stearoyl groups. researchgate.net When applied to a substrate, such as paper, and heated above its melting point, the mixture forms a homogenous liquid phase. researchgate.netrsc.org Upon cooling, a rapid crystallization process occurs, leading to the spontaneous and reproducible formation of nanostructures. rsc.org

This process results in a micro/nanostructured surface that is responsible for the coating's superhydrophobicity, achieving water contact angles greater than 150°. researchgate.net Research has identified the formation of upright platelets with an average edge length of approximately 730 ± 200 nm on paper fibers. researchgate.net In other instances, these formations are described as characteristic flower-like microstructures. tu-darmstadt.demdpi.comresearchgate.net The application of this EGDS and CSE mixture can be achieved through methods such as spray or blade coating. researchgate.net

The following table summarizes the components and resulting properties of the coating:

ComponentRole in CoatingResulting Surface FeatureWater Contact Angle
This compound (EGDS) Low molecular weight wax, phase change materialContributes to the formation of crystalline nanostructures> 150° (in combination with CSE)
Cellulose stearoyl ester (CSE) Bio-based macromolecule with hydrophobic groupsForms flower-like or platelet nanostructures with EGDS upon cooling> 150° (in combination with EGDS)

A significant advantage of the EGDS/CSE coating is its ability to be regenerated. researchgate.net If the superhydrophobic surface is damaged mechanically, its water-repellent properties can be fully restored through a simple thermal process. researchgate.net

This restoration is achieved by heating the coating to a temperature above the melting point of the EGDS/CSE mixture, typically around 90°C. mdpi.comgoogle.com This action melts the coating, erasing the damaged structures. researchgate.net As the coating cools down to ambient temperature, the self-structuring process of recrystallization is re-initiated, and the functional nanostructures reform on the surface within seconds. rsc.orgresearchgate.net This process of melting and cooling can be repeated multiple times without degrading the superhydrophobic quality of the coating. researchgate.net

The thermal regeneration process offers a significant increase in the usability and lifespan of the coated material. mdpi.comresearchgate.net This rapid, thermally induced regeneration makes the coating particularly robust for long-term use and for applications where the material may undergo complex processing steps. researchgate.net

The table below outlines the steps and outcomes of the regeneration process:

StepActionTemperatureOutcome
1. Damage Mechanical abrasion or other physical stressAmbientLoss of superhydrophobicity
2. Regeneration Heating the coated surfaceAbove melting point (e.g., 90°C)The coating melts into a liquid state, erasing damage
3. Restoration Passive cooling to ambient temperatureCools below melting point in ~20 secondsSpontaneous recrystallization and reformation of nanostructures, restoring superhydrophobicity

Biological and Environmental Considerations of Ethylene Glycol Distearate

Toxicological Profile of EGDS

The toxicological profile of Ethylene (B1197577) Glycol Distearate (EGDS) has been evaluated through various studies to determine its potential effects on biological systems. These assessments are crucial for ensuring its safe use in consumer products.

Acute oral toxicity studies on ethylene glycol distearate have been conducted, primarily in rats, to determine the effects of a single, high-dose ingestion. Multiple studies have consistently shown that EGDS has a low acute oral toxicity. cir-safety.orgcir-safety.org In these studies, the oral LD50 (the dose required to be lethal to 50% of the test population) for EGDS in rats was found to be greater than 2000 mg/kg of body weight, and in some cases, greater than 5000 mg/kg. europa.eu

Table 1: Summary of Acute Oral Toxicity Studies of this compound in Rats

Study Reference Test Species Guideline Dose (mg/kg bw) Observations LD50 (mg/kg bw)
Wnorowski, 1991 europa.eu Rat (m/f) OECD 401 Not specified No signs of systemic toxicity. europa.eu > 2000 europa.eu
Elder, 1982 europa.eu Rat Not specified Up to 16000 No signs of systemic toxicity. europa.eu > 16000 europa.eu
Bouffechoux, 1995 europa.eu Rat Not specified Not specified No signs of systemic toxicity. europa.eu > 2000 europa.eu
CIR Report cir-safety.orgcir-safety.org Rat Not specified ≥ 13000 Diarrhea, wet oily coats, nasal hemorrhage. cir-safety.org Not specified

Acute dermal toxicity studies are essential for assessing the risks associated with skin contact. For this compound, there is no specific data available on its acute dermal toxicity. europa.eu However, studies on structurally similar substances within the Glycol Ester category have consistently shown no systemic toxicity at the limit dose of 2000 mg/kg body weight. europa.eueuropa.eu Based on the physicochemical properties of EGDS and the available toxicological data on related compounds, the potential for dermal absorption is considered to be very low. europa.eu

Due to its very low vapor pressure, significant inhalation exposure to this compound in the form of vapor is not expected under normal use and handling conditions. europa.eu While no specific acute inhalation toxicity studies have been conducted on EGDS itself, data from a structurally related compound, decanoic acid, mixed diesters with octanoic acid and propylene (B89431) glycol, showed no mortality or systemic toxicity in rats and guinea pigs after inhalation exposure. europa.eueuropa.eu This suggests that the acute inhalation toxicity of EGDS is likely to be low.

Furthermore, data on other glycol esters show a lack of short- and long-term systemic toxicity. europa.eu Studies on substances like stearic acid, monoester with propane-1,2-diol, and decanoic acid, mixed diesters with octanoic acid and propylene glycol, have resulted in No-Observed-Adverse-Effect-Levels (NOAELs) of 1000 mg/kg bw/day. europa.eu However, some sources suggest that subchronic testing for EGDS has not been adequately investigated in laboratory animals. cir-safety.orgcir-safety.org

The potential for this compound to cause reproductive or developmental harm has been investigated. In a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD Guideline 422), EGDS was administered to rats. europa.eu The study established a No-Observed-Adverse-Effect-Level (NOAEL) for reproductive toxicity at 1000 mg/kg bw/day, as no toxicologically relevant treatment-related effects were observed in the parental animals. europa.eu

For developmental toxicity, the NOAEL was also determined to be 1000 mg/kg bw/day. europa.eu There were no indications of a teratogenic potential of the substance in any of the dose groups. europa.eu While ethylene glycol, a potential breakdown product of EGDS, can be a reproductive and developmental toxin, it is considered unlikely that the use of EGDS in cosmetic formulations would lead to the formation of relevant metabolites that would pose a risk. researchgate.netcir-safety.orgcir-safety.org

The potential of this compound to cause skin irritation and sensitization has been evaluated in both animal and human studies. In studies using albino rabbits (Draize-type procedures), EGDS was found to be non-irritating to slightly irritating to the skin. cir-safety.org

Metabolic Fate and Breakdown Products (Stearic Acid and Ethylene Glycol)

This compound (EGDS) is subject to metabolic processes within the body, primarily initiated by enzymatic hydrolysis. Fatty acid esters, including EGDS, are largely broken down by gastrointestinal enzymes. This process cleaves the ester bonds, yielding its constituent components: stearic acid and ethylene glycol. The initial hydrolysis results in the formation of 2-hydroxyethyl stearate (B1226849) and stearic acid. Subsequently, 2-hydroxyethyl stearate can be further hydrolyzed to yield stearic acid and ethylene glycol. In-vitro studies utilizing pancreatic lipase (B570770) preparations have confirmed the hydrolysis of fatty acid esters of ethylene glycol.

Once broken down, the metabolic fates of stearic acid and ethylene glycol are distinct:

Stearic Acid : As a common dietary long-chain fatty acid, stearic acid is readily absorbed by the intestines. researchgate.net It can be utilized by the body for energy production through beta-oxidation or incorporated into triglycerides for storage in adipose tissue. atamanchemicals.com It can also be used for structural purposes, such as integration into cell membranes. atamanchemicals.com

Ethylene Glycol : Following absorption, ethylene glycol is distributed throughout the body's water. nih.govatamanchemicals.com The liver is the primary site of its metabolism. nih.govatamanchemicals.com The metabolic pathway involves a series of oxidations catalyzed by enzymes like alcohol dehydrogenase. atamanchemicals.comatamanchemicals.com This process converts ethylene glycol into several intermediates, including glycoaldehyde, glycolic acid, and glyoxylic acid, and ultimately to compounds like oxalic acid. atamanchemicals.comatamanchemicals.com These metabolites are more toxic than the parent ethylene glycol compound. atamanchemicals.comchemicalbook.com The body can excrete a small portion of ethylene glycol unchanged in the urine, while its metabolites are also eliminated through urine. nih.govatamanchemicals.com

The initial hydrolysis is a crucial step, as the absorption and distribution are determined by the properties of the breakdown products rather than the intact EGDS molecule. atamanchemicals.com The molecular weights of the hydrolysis products—stearic acid (284.48 g/mol ) and ethylene glycol (62.07 g/mol )—are conducive to absorption. researchgate.net

Environmental Fate and Biodegradation of EGDS

This compound is considered to be biodegradable, which is a key factor in its environmental profile, particularly for its use in personal care products that are washed down the drain. atamanchemicals.comatamankimya.com

EGDS is reported to be biodegradable. atamanchemicals.com Its breakdown products, particularly ethylene glycol, have been studied more extensively. Ethylene glycol is readily biodegradable under both aerobic and anaerobic conditions. nih.govwho.int Studies have demonstrated rapid degradation in various environments, including sewage sludge, surface water, and soil. who.int Complete aerobic biodegradation (100%) in fresh water has been observed within 20 days. who.int Similarly, anaerobic biodegradation of ethylene glycol has been well-documented, proceeding via methanogenesis or fermentation. nih.gov Microorganisms present in the rhizospheres of plants like poplar and willow have been shown to effectively degrade ethylene glycol anaerobically. nih.gov

Once in the atmosphere, the environmental persistence of organic chemicals is often determined by their reaction with photochemically produced hydroxyl radicals (OH). ipcc.ch These radicals are highly reactive and act as a primary "detergent" in the troposphere, initiating the breakdown of many pollutants. ipcc.chnasa.govrochester.edu While specific data on the atmospheric degradation of the parent EGDS molecule is limited, the fate of its breakdown product, ethylene glycol, is well-understood. Ethylene glycol reacts with hydroxyl radicals in the atmosphere, with a reported atmospheric half-life of about two days. nih.gov This indicates that this component of EGDS is not persistent in the air. nih.gov

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For this compound, the potential for bioaccumulation is considered low. europa.eu This assessment is supported by the properties of its breakdown products. Ethylene glycol has a low octanol/water partition coefficient, which suggests a low capacity for bioaccumulation in aquatic life. who.int Studies have shown that it does not bioaccumulate in aquatic organisms. researchgate.netnih.gov For instance, a study on crawfish exposed to ethylene glycol showed that the organisms were able to completely eliminate the accumulated substance within 5 to 6 days after being transferred to clean water. bts.gov

The water solubility of this compound is reported to be very low; it is often described as insoluble or almost insoluble in water. chemicalbook.comchemiis.comatamankimya.com However, it is dispersible in water with the help of surfactants or emulsifiers. atamanchemicals.com Its low water solubility and high molecular weight mean that its distribution in the environment will be significantly influenced by its hydrolysis into ethylene glycol and stearic acid.

The breakdown product ethylene glycol is completely miscible with water, which dictates its distribution in aqueous environments. meglobal.biz Due to this high water solubility, it is not expected to adsorb significantly to soil or sediment and is not persistent in water systems due to rapid biodegradation. nih.gov Stearic acid, being a fatty acid, has very low water solubility and will tend to adsorb to particulate matter and sediment.

Table 6.2.4.1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₃₈H₇₄O₄
Molecular Weight 594.99 g/mol biosynth.com
Appearance White to off-white waxy solid/flakes atamanchemicals.comchemiis.com
Water Solubility Insoluble / Almost Insoluble chemicalbook.comchemiis.com

| Melting Point | ~60–65°C chemiis.com |

Bioaccumulation Potential in Aquatic Organisms

Antimicrobial Activity of EGDS

There is evidence to suggest that this compound possesses some antimicrobial properties. It has been reported to exhibit antimicrobial activity against both bacteria and fungi. biosynth.com One proposed mechanism for its action against bacteria like Staphylococcus aureus is the binding of the amide group within the molecule to copper ions on the bacterial cell membrane, thereby disrupting its function. biosynth.com

Conversely, some related compounds, such as polyoxyethylene stearates, have been found to reduce the antimicrobial efficacy of certain antibiotics, including bacitracin, chloramphenicol, and tetracycline, when present in formulations at concentrations greater than 5% w/w. atamanchemicals.com Furthermore, while EGDS itself may have activity, its breakdown product, ethylene glycol, has also been studied for its antibacterial effects. At sufficient concentrations (e.g., 24.0% v/v), ethylene glycol has been shown to completely inhibit the growth of Escherichia coli, acting as a bactericidal agent. nih.gov

Mechanism of Action against Bacteria and Fungi

This compound (EGDS) and related glycol esters have demonstrated antimicrobial properties, although the precise mechanisms of action are a subject of ongoing research. The antimicrobial efficacy of these compounds is often attributed to their chemical structure, which includes both lipophilic (fatty acid) and hydrophilic (ethylene glycol) moieties. This dual nature allows them to interact with microbial cell membranes.

One proposed mechanism suggests that the amide group within the structure of this compound can bind to metal ions, such as copper, which are present in the cell membranes of bacteria like Staphylococcus aureus. This interaction can disrupt the normal functioning of the cell membrane, leading to cell damage and inhibition of bacterial growth. biosynth.com

Research on similar compounds, such as fatty acid oligo(ethylene glycol) esters, provides further insight. These molecules have been shown to possess antibacterial activity, particularly against Gram-positive bacteria. researchgate.net The proposed mechanism involves the insertion of these esters into the cytoplasmic membranes of bacterial cells. This incorporation can lead to the formation of ion channels, which disrupts the electrochemical potential across the membrane. The resulting imbalance in ion concentrations ultimately leads to cell death. researchgate.net Studies on glycol-castor oil fatty acid esters have also indicated their potential as antimicrobial agents. scitepress.org

While these findings provide a basis for understanding the antimicrobial action of EGDS, it is important to note that research is still clarifying the specific pathways. The effectiveness can vary depending on the microbial species and the specific formulation of the glycol ester. For instance, some related phenyl ethers of ethylene glycol have shown activity against Pseudomonas aeruginosa, while certain cationic gemini (B1671429) surfactants with ethylene glycol ester groups exhibit strong inhibition of S. aureus and E. coli. semanticscholar.orgmdpi.com

Table 1: Summary of Research on Antimicrobial Action of Related Glycol Esters

Compound/Group Target Microorganism(s) Proposed Mechanism of Action Reference(s)
Fatty acid oligo(ethylene glycol) esters Gram-positive bacteria (e.g., Bacillus subtilis) Formation of ion channels in the cytoplasmic membrane, leading to the breakdown of electrochemical potential. researchgate.net
This compound Staphylococcus aureus Binding of the amide group to copper ions in the cell membrane, disrupting its function. biosynth.com
Glycol-castor oil fatty acid ester Propionibacterium acnes, Staphylococcus epidermidis Demonstrated antimicrobial activity through inhibition zones in disc diffusion assays. scitepress.org

Regulatory Science and Safety Assessments of EGDS

The safety of this compound (EGDS) is supported by a history of use in consumer products and is overseen by various regulatory and scientific bodies worldwide. atamankimya.comatamankimya.com Safety assessments have generally concluded that EGDS is safe for its intended use in cosmetics under current practices and concentrations. cir-safety.orgyeserchem.comspecialchem.com The Cosmetic Ingredient Review (CIR) Expert Panel, for example, has reviewed the available data and affirmed the safety of glycol distearate in cosmetic formulations. cir-safety.orgcir-safety.org

Compliance with International Regulatory Guidelines (e.g., REACH)

This compound is subject to international chemical regulations to ensure its safe handling and use. A key regulatory framework in Europe is the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation (EC) No. 1907/2006. EGDS is registered under REACH, which signifies that data on its properties, uses, and potential hazards have been compiled and submitted to the European Chemicals Agency (ECHA). europa.eunih.gov This registration is essential for its legal manufacture and sale within the European Union.

In addition to REACH, EGDS is also listed on other international chemical inventories, indicating its compliance with the regulatory requirements of various countries. These include:

The Australian Inventory of Industrial Chemicals (AIIC) nih.gov

New Zealand Inventory of Chemicals (NZIoC) , where it may be used under an appropriate group standard. nih.gov

K-REACH in South Korea. verdantspecialty.com

In the United States, it is listed on the Toxic Substances Control Act (TSCA) inventory . nih.gov

These listings and registrations demonstrate that EGDS meets the regulatory standards for industrial chemicals and cosmetic ingredients in major global markets.

Table 2: Regulatory Status of this compound

Regulation/Inventory Jurisdiction Status Reference(s)
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) European Union Registered europa.eunih.gov
AIIC (Australian Inventory of Industrial Chemicals) Australia Listed nih.gov
NZIoC (New Zealand Inventory of Chemicals) New Zealand Approved under group standard nih.gov
K-REACH South Korea Compliant verdantspecialty.com

Risk Assessment Methodologies for Glycol Esters

The risk assessment of glycol esters like EGDS involves a comprehensive evaluation of their potential hazards and exposure scenarios. environmentclearance.nic.in For cosmetic ingredients, safety assessments often rely on a combination of available toxicological data for the specific ingredient, as well as data on structurally related compounds and their constituent chemical moieties. cir-safety.org

In the case of EGDS, the safety assessment is informed by the understanding of its metabolism. It is expected to undergo hydrolysis in the body, breaking down into ethylene glycol and stearic acid. europa.eu Both of these breakdown products have been extensively studied, and their metabolic pathways are well-understood. This approach of evaluating the metabolites is a key component of the risk assessment for glycol esters. europa.eu

For the broader category of glycol ethers and their esters, more advanced risk assessment methodologies are sometimes employed. One such approach involves the use of Biomonitoring Equivalents (BEs). nih.gov BEs are derived from regulatory safe exposure limits, such as the Derived No-Effect Level (DNEL) established under REACH. These values provide a way to interpret human biomonitoring data in the context of public health risk. nih.gov While developed primarily for glycol ethers, this methodology illustrates the sophisticated approaches available for assessing the risks of related chemical families.

Advanced Applications and Future Research Directions of Ethylene Glycol Distearate

EGDS in Pharmaceutical Formulations

In the pharmaceutical sector, Ethylene (B1197577) Glycol Distearate is valued for its emulsifying, emollient, and stabilizing properties. atamankimya.compharmaexcipients.com It is incorporated into various dosage forms to enhance their physical characteristics and performance.

Use in Oral Medications for Emulsifying Properties

The emulsifying properties of Ethylene Glycol Distearate are also leveraged in the formulation of some oral medications. atamankimya.com In liquid oral dosage forms, it can help to create stable emulsions, which is particularly beneficial for administering poorly water-soluble drugs. atamankimya.com By dispersing the active pharmaceutical ingredient (API) uniformly throughout the liquid carrier, EGDS can aid in improving the drug's solubility and bioavailability. atamankimya.com

Development of Novel Drug Delivery Systems with EGDS

The exploration of this compound in the realm of novel drug delivery systems is an area of growing interest, though direct research is still emerging. While related compounds like polyethylene (B3416737) glycol (PEG) and other stearate (B1226849) esters are extensively studied for creating advanced drug carriers, the specific role of EGDS is less documented. iau.iratamanchemicals.comnih.gov

Research into lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), often involves solid lipids to encapsulate drugs. researchgate.netkinampark.com Glyceryl distearate, a compound structurally similar to EGDS, has been used in the formulation of SLNs. mdpi.com The solid, lipidic nature of EGDS suggests its potential as a component of the lipid matrix in these systems, which are designed to offer controlled drug release and improved bioavailability. researchgate.netkinampark.com For instance, a study on Poly Ethylene Glycol-Stearate (PEG-SA) coated solid lipid nanoparticles for curcumin (B1669340) delivery highlighted the role of the stearate component in forming the nanoparticle structure. iau.ir

Furthermore, in the development of controlled-release oral tablets, various polymers and lipids are used to create a matrix that governs the rate of drug dissolution. kinampark.comscielo.br While studies have utilized polyethylene glycol (PEG) in combination with other polymers for sustained-release tablets, the direct application of EGDS as a primary matrix-forming agent in widely published research is not yet prominent. banglajol.info The potential for EGDS to be used in such systems is plausible due to its physical properties, but further research is needed to fully establish its efficacy and mechanisms in these advanced applications.

EGDS in Industrial Processes

Beyond pharmaceuticals, this compound serves critical functions in various industrial manufacturing processes, primarily due to its lubricating and rheological properties. atamanchemicals.comresearchgate.net

Rheology Enhancement in Polymer Processing (e.g., PVC)

In the plastics industry, this compound is a well-established internal lubricant for the processing of thermoplastics, most notably Polyvinyl Chloride (PVC). atamanchemicals.combanglajol.inforesearchgate.net Its primary function is to enhance the rheology of the polymer melt during processing techniques like extrusion, calendering, and injection molding. atamanchemicals.comnih.govbanglajol.info

The mechanism of action involves reducing the melt viscosity and minimizing friction between the polymer chains. atamanchemicals.comresearchgate.net This improved flowability allows for easier processing at lower temperatures and pressures, leading to increased production efficiency and reduced energy consumption. Due to its low volatility, EGDS is particularly suitable for use in systems stabilized with Calcium-Zinc (CaZn). atamankimya.comnih.gov

Table 1: Role of this compound in PVC Processing

Property AffectedMechanism of ActionBenefit
Melt ViscosityActs as an internal lubricant, reducing intermolecular friction. atamanchemicals.comresearchgate.netLowers processing temperatures and pressure requirements.
Material FlowImproves the flow characteristics of the polymer melt. nih.govmdpi.comEnhances extrusion and molding speed.
FrictionReduces friction during processing stages. atamanchemicals.combanglajol.infoPrevents polymer degradation and improves surface finish.

Lubricant Applications

The lubricating properties of this compound extend to several other industrial applications, including metalworking and textiles. iau.irgoogle.com

In metalworking fluids , EGDS can be incorporated as a lubricant and emulsifier. atamanchemicals.comgoogle.com It helps to reduce friction and wear between the cutting tool and the workpiece, which can extend tool life and improve the surface finish of the machined part. Its emulsifying properties also aid in the stability of oil-in-water emulsions used as coolants. google.com

In the textile industry , EGDS is used as a softener and lubricant for fabrics. iau.ir It imparts a smooth feel to the textiles and helps to reduce static cling. iau.ir As a lubricant, it can be applied during fiber processing to reduce friction and prevent breakage. google.com

Table 2: Industrial Lubricant Applications of this compound

IndustrySpecific ApplicationFunction
MetalworkingCutting fluids, CoolantsLubricant, Emulsifier atamanchemicals.comgoogle.com
TextilesFabric finishing, Fiber processingSoftener, Lubricant, Antistatic agent iau.irgoogle.com
PlasticsPolymer processing (PVC)Internal Lubricant, Rheology modifier banglajol.inforesearchgate.net

Emulsification in Industrial and Household Products

This compound (EGDS) is utilized as an emulsifying agent in a variety of industrial and household products. atamanchemicals.comtradeindia.com Its chemical structure, featuring both hydrophilic (from the ethylene glycol head) and lipophilic (from the stearic acid tails) portions, allows it to stabilize oil-in-water (o/w) and water-in-oil (w/o) emulsions. atamanchemicals.comatamankimya.com In industrial applications, it functions as a lubricant and as a solubilizer for various components. atamanchemicals.com For instance, it is used as a w/o emulsifier and as a kerosene (B1165875) emulsifier in industrial lubricants. atamanchemicals.com

In household products, particularly liquid detergents and cleansers, EGDS acts as an emulsion stabilizer. tradeindia.comdadiachemicals.com This helps to maintain the uniform consistency of the product and prevent the separation of oil and water-based ingredients, ensuring the product's stability and efficacy over its shelf life. researchgate.net

Detailed research findings:

Research into the emulsifying properties of EGDS often focuses on its interaction with other surfactants and its behavior under different processing conditions. Studies have investigated how the crystallization of EGDS in an emulsion can be controlled to achieve desired product characteristics, such as opacity and pearlescence, without compromising the stability of the emulsion. The choice of co-surfactants, whether anionic, cationic, non-ionic, or amphoteric, can significantly influence the final properties of the emulsion containing EGDS. atamanchemicals.comdadiachemicals.com

Use as a Defoaming Agent

In certain industrial processes, the formation of foam can be undesirable, leading to inefficiencies and difficulties in handling liquids. This compound exhibits defoaming properties and is employed as a defoaming agent in specific applications. atamanchemicals.comatamankimya.com It can be found in formulations for waterborne coatings to control foam during manufacturing and application. atamanchemicals.com The mechanism of its defoaming action is attributed to its insolubility in the foaming medium and its ability to spread at the air-liquid interface, disrupting the foam lamellae and causing the foam to collapse. It is also used as a defoamer in the production of certain drugs. atamankimya.com

A liquid defoaming composition can be formulated using a combination of a liquid aliphatic hydrocarbon, an ester of a dihydric alcohol like ethylene glycol, an ester of a polyethylene glycol, and a liquid carboxylic acid composition. atamankimya.com

Static Inhibition Properties

This compound possesses antistatic properties, which make it a valuable additive in industries where static electricity can cause problems, such as in textile and fiber processing. atamanchemicals.comatamankimya.com The accumulation of static charges on the surface of synthetic fibers can lead to difficulties in processing, handling, and can attract dust and dirt. When applied to textiles, EGDS helps to dissipate static charges, thereby improving the handling and performance of the fibers. atamanchemicals.com It is often incorporated into fiber processing aids and softeners to confer these antistatic benefits. atamanchemicals.com Its use as an antistatic agent is also noted in the plastics industry. sigmaaldrich.com

EGDS in Microscopy and Research Tooling

Beyond its use in industrial and consumer products, this compound has found a niche application in the field of scientific research, particularly in microscopy. atamanchemicals.comdadiachemicals.comwikipedia.org

Embedding Agent in Microscopy

This compound is commonly used as an embedding agent in microscopy. atamanchemicals.comtradeindia.comdadiachemicals.comdadiachemicals.comwikipedia.orgatamanchemicals.comatamanchemicals.comindiamart.com In this technique, a biological specimen is infiltrated with molten EGDS, which then solidifies upon cooling, providing a supportive matrix. This allows for the cutting of thin sections of the specimen, which can then be mounted on a slide for microscopic examination.

Detailed research findings:

A related compound, dithis compound, has been highlighted as a removable embedding medium for transmission electron microscopy (TEM). nih.gov This method allows for the preparation of embedment-free sections. The sections can be easily cut, float on a water-filled knife trough, and display interference colors that help in selecting sections of uniform thickness. The advantage of using a removable embedding medium like this is that it can be washed away after sectioning, leaving behind the delicate biological structures for clearer imaging. This is particularly useful for studying filamentous networks like the cytoskeleton, where the embedding material could otherwise obscure the fine details. nih.gov

Emerging Research Areas and Unexplored Potentials of EGDS

The unique physicochemical properties of this compound open up possibilities for its use in novel applications and advanced materials.

Development of EGDS-based Smart Materials

Smart materials are substances that can significantly change their properties in response to external stimuli, such as temperature, light, or an electric field. researchgate.nete3s-conferences.orgwiley.comopenaccessjournals.comfrontiersin.org There is emerging research into the use of long-chain esters, similar in structure to EGDS, in the development of such materials.

Detailed research findings:

One area of investigation is the use of polythis compound, a polymer of this compound, as a phase change material (PCM) for thermal energy storage. sigmaaldrich.com PCMs can absorb, store, and release large amounts of latent heat during their phase transition (e.g., from solid to liquid). Research has focused on the synthesis and nanoencapsulation of polyethylene glycol distearates for this purpose. sigmaaldrich.com Another study investigated binary mixtures of hexadecane (B31444) and poly(ethylene glycol-400) distearate for passive solar thermal storage in building materials. researchgate.net These studies indicate the potential for developing EGDS-based smart materials for applications in thermal energy management and responsive building materials.

Advanced Spectroscopic and Microscopic Techniques for In-depth Analysis

The detailed characterization of this compound (EGDS) is crucial for understanding its physicochemical properties and optimizing its performance in various applications. Advanced analytical techniques provide in-depth information on its structure, purity, thermal behavior, and crystalline morphology.

Spectroscopic methods are fundamental in confirming the chemical structure and purity of synthesized EGDS. Infrared (IR) spectroscopy is widely used to verify the esterification of stearic acid and ethylene glycol by identifying the characteristic functional groups. google.comnist.gov The presence of a strong ester carbonyl (C=O) stretching band and C-O stretching bands, coupled with the disappearance of the broad hydroxyl (-OH) band from the starting materials (ethylene glycol and carboxylic acid), confirms the formation of the diester. google.com Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy further elucidates the molecular structure, providing detailed information about the arrangement of protons and confirming the successful synthesis of EGDS. researchgate.net

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the thermal properties of EGDS, such as its melting point and thermal stability. google.com DSC is particularly important for analyzing the crystallization and melting behavior, which is directly related to its function as a pearlescent agent and a phase change material (PCM). google.comresearchgate.net

Microscopic techniques are essential for visualizing the morphology of EGDS crystals, which is the basis for its pearlescent effect. When EGDS is forced to crystallize as thin platelets in a liquid formulation, it imparts a characteristic pearlescent sheen. atamankimya.comresearchgate.net Scanning Electron Microscopy (SEM) is a powerful tool to observe the size, shape, and arrangement of these EGDS crystals. researchgate.net Studies have used SEM to correlate the physical features of the crystals with the visual pearlescent effect in cosmetic formulations. researchgate.net In-situ monitoring of the crystallization process using optical microscopy can reveal the dynamics of crystal nucleation and growth, distinguishing between initial dendritic crystals and the subsequent formation of faceted, platelet-like crystals responsible for the desired optical properties. researchgate.net

Table 1: Spectroscopic and Microscopic Techniques for EGDS Analysis

Computational Modeling of EGDS Interactions and Behaviors

Computational modeling offers a powerful avenue for predicting and understanding the behavior of EGDS at a molecular level. While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the provided search results, the principles can be inferred from studies on its constituent molecules, particularly ethylene glycol. nih.govresearchgate.netrsc.orgucdavis.edu

MD simulations of liquid ethylene glycol have been performed using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) to gain insight into its hydrogen-bond structure, conformation, and dynamics. nih.govresearchgate.net These simulations can calculate parameters such as radial distribution functions to understand the coordination of molecules and dihedral angle distributions, which show the predominance of gauche conformations for the O-C-C-O dihedral in ethylene glycol. researchgate.net Such computational approaches could be extended to the larger EGDS molecule. Modeling EGDS would allow researchers to simulate its aggregation and crystallization behavior, which is key to its function as a pearlescent agent. By understanding the intermolecular forces that drive the formation of platelet-like crystals, formulations could be optimized computationally.

Furthermore, computational tools are already being used to predict the metabolic fate of EGDS. For instance, the OECD QSAR ToolBox has been used to simulate the intestinal metabolism of ethylene distearate, predicting its hydrolysis into 2-hydroxyethyl stearate, stearic acid, and ethylene glycol. europa.eu This type of modeling is crucial for assessing the toxicokinetic behavior of the substance without conducting new in-vivo studies. europa.eu

The principles of modeling polymer-drug interactions can also be applied to understand how EGDS functions in complex formulations like creams and lotions. nottingham.ac.uk Simulations could model the partitioning of EGDS between oil and water phases in an emulsion, its interaction with other surfactants and active ingredients, and its role in stabilizing the formulation. By coarse-graining the models, simulations can bridge the gap from molecular interactions to macroscopic properties, providing insights that are difficult to obtain experimentally. nottingham.ac.uk

Table 2: Potential Applications of Computational Modeling for EGDS

Sustainable and Bio-based EGDS Derivatives

The growing demand for environmentally friendly and renewable materials has spurred research into sustainable routes for producing EGDS and its derivatives. Traditionally, EGDS is synthesized from petrochemical-based ethylene glycol and stearic acid, which may be derived from animal or plant fats. atamanchemicals.comzhishangchemical.com The future of EGDS production lies in utilizing feedstocks from renewable biological sources for both of its primary components.

Similarly, the stearic acid component can be sourced exclusively from plant-based oils, such as palm oil, ensuring it is fully renewable. The synthesis of bio-lubricants from palm kernel oil via transesterification with ethylene glycol demonstrates the viability of creating ethylene glycol esters from completely bio-based feedstocks.

Beyond creating a bio-based version of EGDS, research is also exploring novel bio-based derivatives and composites that offer enhanced or unique properties. For example, researchers have developed superhydrophobic coatings by combining EGDS with cellulose (B213188) stearoyl ester (CSE), a derivative of cellulose. researchgate.net In this application, a mixture of the bio-based wax (EGDS) and the polysaccharide derivative (CSE) forms nanostructures upon cooling that impart extreme water repellency to surfaces like paper. researchgate.net This approach not only relies on sustainable components but also creates advanced materials with regenerative properties. researchgate.net The development of such products represents a move towards a circular economy, where renewable resources are used to create high-performance, functional materials.

Table 3: Comparison of EGDS Synthesis Routes

Table of Mentioned Chemical Compounds

Q & A

(Basic) What are the standard methods for synthesizing EGDS, and how do reaction conditions influence product purity?

EGDS is synthesized via esterification of stearic acid with ethylene glycol or by reacting stearic acid with ethylene oxide . Traditional methods use homogeneous acid catalysts (e.g., sulfuric acid) under prolonged heating (4–6 hours), yielding a mixture of mono- and diesters . Reaction conditions such as temperature, catalyst type, and molar ratio of reactants directly impact product purity. Excess ethylene glycol or stoichiometric control can minimize monoester byproducts, while purification steps (e.g., recrystallization) enhance final purity .

(Basic) What physicochemical properties of EGDS are critical for its role as a pearlescent agent in formulations?

EGDS forms thin platelets upon crystallization, which refract light to create a pearlescent effect. Key properties include:

  • Melting point (60–73°C): Ensures stability in formulations at room temperature but allows melting during processing .
  • Hydrophilic-lipophilic balance (HLB 1.6–5): Dictates its emulsifying behavior, favoring water-in-oil systems .
  • Solubility: Insoluble in water but dispersible in oils, enabling uniform distribution in cosmetic matrices .

(Basic) How is EGDS characterized using common analytical techniques?

  • FTIR: Identifies ester carbonyl peaks (~1740 cm⁻¹) and hydroxyl absence to confirm diester formation .
  • DSC: Measures melting point and phase transitions, critical for assessing thermal stability in applications like phase-change materials .
  • HLB determination: Calculated via Griffin’s method or experimental partitioning to predict emulsification behavior .

(Advanced) How can microwave-assisted synthesis with heterogeneous catalysts improve EGDS production efficiency?

Microwave irradiation accelerates reaction kinetics by enhancing heat transfer, reducing synthesis time from hours to minutes. Heterogeneous catalysts (e.g., sulfated zirconia) improve selectivity for EGDS over monoesters, minimize side reactions, and enable easier catalyst recovery. This method achieves >90% conversion under solvent-free conditions, enhancing sustainability .

(Advanced) What strategies resolve discrepancies in reported melting points of EGDS across studies?

Reported melting points vary (60–73°C) due to differences in purity, crystal structure, or polymorphic forms. Researchers should:

  • Analyze purity: Use HPLC or GC-MS to quantify monoester contaminants .
  • Study crystallization: Control cooling rates during synthesis to isolate specific polymorphs .
  • Reference standardized methods: Adopt protocols from authoritative handbooks (e.g., CRC Handbook of Chemistry and Physics) .

(Advanced) How does EGDS function as a phase-change material (PCM) in thermal energy storage applications?

EGDS exhibits high latent heat capacity (~150–200 J/g) due to its long alkyl chains, making it suitable for PCMs. Its melting point range (60–73°C) aligns with low-to-medium temperature storage systems. Researchers optimize encapsulation methods (e.g., microemulsions) to prevent leakage and enhance cyclability .

(Advanced) What role does EGDS play in stabilizing emulsions, and how can population balance models optimize formulations?

EGDS stabilizes emulsions by reducing interfacial tension and forming rigid interfacial films. Population balance models (PBMs) predict droplet size distributions during emulsification. For example, the Baldyga-Podgorska kernel accurately models breakage dynamics in EGDS-containing systems, enabling formulation optimization for drug delivery or personal care products .

(Advanced) What are the challenges in using EGDS as an embedding agent in microscopy, and how are they addressed?

EGDS’s high melting point and hydrophobicity can complicate sample preparation. Solutions include:

  • Blending with hydrophilic agents: Improves sectioning properties .
  • Temperature-controlled embedding: Ensures uniform solidification without cracking .

Key Methodological Takeaways

  • Synthesis Optimization: Prioritize microwave methods with heterogeneous catalysts for efficiency .
  • Purity Control: Use advanced chromatography to resolve compositional ambiguities .
  • Application-Specific Tuning: Tailor HLB and thermal properties by adjusting stearic acid chain length or ethylene oxide units .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.